N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide
Description
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a heterocyclic compound featuring a benzo[d]thiazole moiety fused to a thiophene ring, with an acetamide linker bearing a 4-(isopropylthio)phenyl substituent. This structural architecture places it within a broader class of bioactive molecules where benzo[d]thiazole and acetamide groups are critical for interactions with biological targets.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS3/c1-14(2)27-16-9-7-15(8-10-16)13-20(25)24-21-17(11-12-26-21)22-23-18-5-3-4-6-19(18)28-22/h3-12,14H,13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHJHLAQOBDGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis or other thiophene-forming reactions.
Coupling reactions: The benzo[d]thiazole and thiophene rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of organic electronic materials or as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Trifluoromethyl vs. Methoxy Substituents
Compounds 21 (trifluoromethyl) and 22 (methoxy) from demonstrate how electron-withdrawing (CF₃) and electron-donating (OCH₃) groups on the benzo[d]thiazole ring influence synthesis yields and physicochemical properties. Compound 21 (61% yield) outperforms 22 (51% yield), suggesting that the trifluoromethyl group may enhance reaction efficiency under microwave conditions.
Triazole-Modified Acetamides
highlights acetamide derivatives with 1,2,3-triazole substituents (e.g., 5f–5k ). For instance, 5f (hydroxypropyl-triazole) and 5g (phenyl-triazole) exhibit antibacterial activity, with melting points ranging from 133°C to 240°C, indicating varied thermal stability. The target compound’s isopropylthio group may offer intermediate hydrophobicity compared to polar hydroxypropyl or bulky phenyl groups, balancing solubility and bioavailability.
Thiophene/Thiazole Core Modifications
Thiophene vs. Tetrahydrobenzo[b]thiophene
describes a compound with a tetrahydrobenzo[b]thiophene core (CAS 919850-64-9), which introduces conformational rigidity compared to the target compound’s planar thiophene ring. This rigidity could alter binding affinity in enzyme inhibition, as seen in kinase-targeting analogs.
Thiazole-Sulfonyl Derivatives
In , compounds 47–50 incorporate benzo[d]thiazole-5-sulfonyl groups linked to piperazine. For example, 47 (3,5-difluorophenyl) and 48 (3-isopropylphenyl) show gram-positive antibacterial activity.
Aryl Group Variations
Methylthio vs. Ethylsulfonyl vs. Isopropylthio
- Methylthio () : The compound with a 4-(methylthio)phenyl group (CAS 919850-64-9) has a molecular weight of 450.4. Its methylthio group provides moderate electron-donating effects.
- Isopropylthio (Target Compound) : The isopropylthio group balances lipophilicity and steric bulk, which could optimize pharmacokinetic properties compared to methylthio or polar sulfonyl groups.
Data Tables: Structural and Functional Comparisons
Pharmacological and Functional Insights
- Antimicrobial Potential: Structural parallels to 5g () and 48 () imply possible activity against gram-positive bacteria.
- Sensing Applications () : The benzo[d]thiazole moiety in BTBPA enables fluoride ion sensing via Si–O bond cleavage. The target compound’s isopropylthio group could be tailored for similar environmental sensing applications.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide, with CAS number 923394-53-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in the context of cancer research.
Chemical Structure and Properties
The compound features a benzothiazole ring fused to a thiophene ring , which is further connected to a phenylacetamide group . The molecular formula is , and it has a molecular weight of 392.5 g/mol. The structural complexity contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| CAS Number | 923394-53-0 |
| Molecular Formula | C22H20N2OS2 |
| Molecular Weight | 392.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to therapeutic effects such as:
- Induction of Apoptosis : The compound has been shown to increase apoptotic cell populations in cancer cell lines, suggesting its potential as an anticancer agent.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle perturbations, effectively halting the proliferation of cancer cells.
Anticancer Effects
Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated significant cytotoxic effects against MKN-45 gastric adenocarcinoma cells, outperforming conventional drugs like Paclitaxel in inducing cell death .
- The compound exhibited IC50 values in the low micromolar range against multiple plasmacytoma and leukemia cell lines, indicating potent anticancer activity .
Comparative Studies
A comparative analysis with similar compounds reveals that this compound has unique properties that enhance its efficacy:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 0.3 | AMO1 Plasmacytoma |
| Cisplatin | 1.0 | AMO1 Plasmacytoma |
| Other Benzothiazole Derivatives | >10 | Various Cancer Lines |
Research Findings
Research indicates that the compound's mechanism involves the coordination of metal ions (e.g., Pd(II)), which enhances its cytotoxicity through increased cellular uptake and interaction with DNA . Additionally, it has been noted for its potential in overcoming drug resistance in cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
